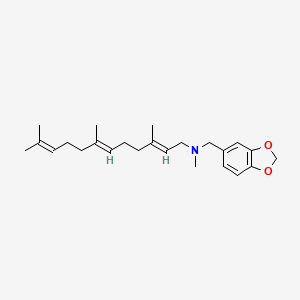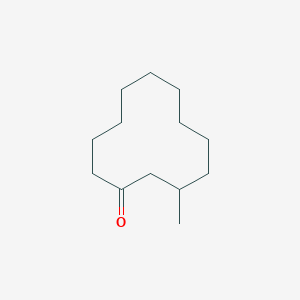
3-Methylcyclododecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclododecan-1-one is an organic compound belonging to the class of cycloalkanes It is characterized by a twelve-membered ring structure with a methyl group attached to the third carbon and a ketone functional group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclododecan-1-one typically involves the cyclization of linear precursors. One common method is the cyclization of dodecanedioic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to promote the cyclization and subsequent functionalization of the compound. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclododecan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens like chlorine or bromine can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated cyclododecanones.
Scientific Research Applications
3-Methylcyclododecan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Used in the production of fragrances and flavoring agents due to its distinct odor profile.
Mechanism of Action
The mechanism of action of 3-Methylcyclododecan-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group may also play a role in modulating the compound’s hydrophobic interactions with biological membranes.
Comparison with Similar Compounds
Cyclododecanone: Similar twelve-membered ring structure but lacks the methyl group.
3-Methylcyclohexanone: Smaller ring size with similar functional groups.
Cyclododecanol: Contains a hydroxyl group instead of a ketone.
Uniqueness: 3-Methylcyclododecan-1-one is unique due to its combination of a large ring size and specific functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.
Properties
CAS No. |
60447-90-7 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-methylcyclododecan-1-one |
InChI |
InChI=1S/C13H24O/c1-12-9-7-5-3-2-4-6-8-10-13(14)11-12/h12H,2-11H2,1H3 |
InChI Key |
HIRAWQKSWAKIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


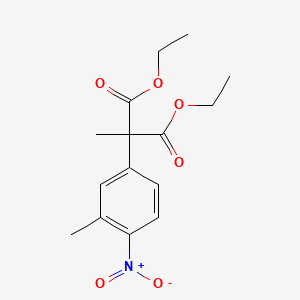
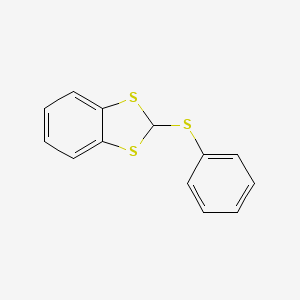
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
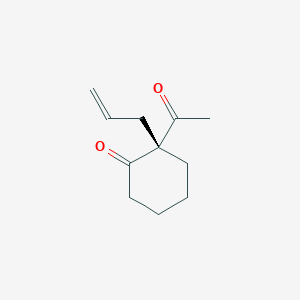
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
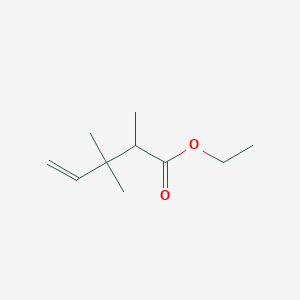
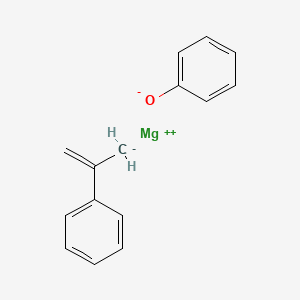
![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
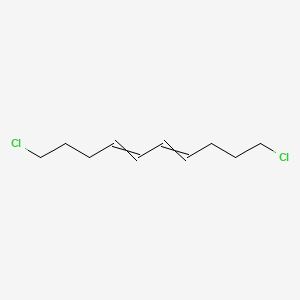
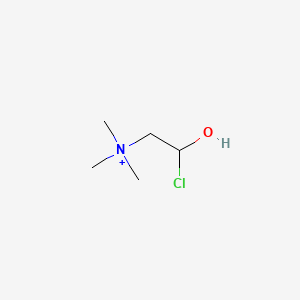
![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
